Glaucine hydrobromide
CAS No.: 5996-06-5
VCID: VC21331248
Molecular Formula: C21H26BrNO4
Molecular Weight: 436.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Glaucine hydrobromide is a chemical compound derived from the alkaloid glaucine, which is naturally found in several plant species within the Papaveraceae family, such as Glaucium flavum and Corydalis yanhusuo. It is primarily recognized for its effectiveness as a cough suppressant, but it also exhibits anti-inflammatory and bronchodilator properties. Antitussive EffectsGlaucine hydrobromide is widely used as a cough suppressant. Studies have shown that it effectively reduces cough reflexes without the spasm-inducing side effects associated with other antitussives like codeine . The effective dose (ED50) for l-glaucine hydrobromide is approximately 31.2 mg/kg, which is lower than that of d-glaucine hydrobromide . Analgesic ActivityResearch indicates that glaucine hydrobromide exhibits analgesic properties, demonstrating significant pain relief in animal models. Anti-Inflammatory EffectsGlaucine's anti-inflammatory activity has been confirmed through various studies. It inhibits superoxide generation and elastase release from activated human polymorphonuclear leukocytes (PMNs), showcasing its potential in treating inflammatory conditions. Comparison with Similar CompoundsGlaucine hydrobromide is unique compared to other similar compounds due to its specific combination of pharmacological effects. Similar compounds include:
Table 1: Pharmacological Effects of Glaucine Hydrobromide
Table 2: Comparative Antitussive Effects
These tables illustrate the pharmacological effects and comparative efficacy of glaucine hydrobromide as an antitussive agent. |
|||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 5996-06-5 | |||||||||||||||||||||||||
Product Name | Glaucine hydrobromide | |||||||||||||||||||||||||
Molecular Formula | C21H26BrNO4 | |||||||||||||||||||||||||
Molecular Weight | 436.3 g/mol | |||||||||||||||||||||||||
IUPAC Name | (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide | |||||||||||||||||||||||||
Standard InChI | InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 | |||||||||||||||||||||||||
Standard InChIKey | DFFLCVRJWUOGPN-RSAXXLAASA-N | |||||||||||||||||||||||||
Isomeric SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |||||||||||||||||||||||||
SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |||||||||||||||||||||||||
Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |||||||||||||||||||||||||
Synonyms | Glaucine hydrobromide; d-Glaucine hydrobromide; (+)-Glaucine hydrobromide | |||||||||||||||||||||||||
PubChem Compound | 165387 | |||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume